N-(2-Nitrophenyl)sarcosine molecular weight and formula
N-(2-Nitrophenyl)sarcosine molecular weight and formula
This technical guide details the physicochemical profile, synthetic pathways, and application spectrum of N-(2-Nitrophenyl)sarcosine , a critical intermediate in the synthesis of nitrogenous heterocycles.
Chemical Identity & Physicochemical Profile
N-(2-Nitrophenyl)sarcosine (also known as 2-[methyl(2-nitrophenyl)amino]acetic acid ) is a functionalized amino acid derivative. It features a sarcosine (
| Property | Data |
| IUPAC Name | 2-[Methyl(2-nitrophenyl)amino]acetic acid |
| CAS Registry Number | 31918-24-8 |
| Molecular Formula | |
| Molecular Weight | 210.19 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form) |
| pKa (Calculated) | Carboxyl: ~3.5 |
| SMILES | CN(CC(=O)O)C1=CC=CC=C1[O-] |
Synthetic Pathways
The synthesis of N-(2-Nitrophenyl)sarcosine is a classic example of Nucleophilic Aromatic Substitution (
Protocol:
Arylation
-
Reagents: 1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene), Sarcosine, Potassium Carbonate (
). -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Conditions: 80–100°C, 4–12 hours.
Step-by-Step Methodology:
-
Preparation: Dissolve sarcosine (1.0 equiv) and
(2.5 equiv) in DMF. Stir at room temperature for 30 minutes to deprotonate the carboxylic acid and ensure the amine is free. -
Addition: Add 1-Fluoro-2-nitrobenzene (1.0 equiv) dropwise. Note: The fluoro- derivative is significantly more reactive than the chloro- analog due to the higher electronegativity of fluorine stabilizing the Meisenheimer intermediate.
-
Reaction: Heat the mixture to 90°C. Monitor by TLC or LCMS for the consumption of the nitrobenzene starting material.
-
Workup: Pour the reaction mixture into ice-water. Acidify carefully with 1M HCl to pH ~3. The product, N-(2-Nitrophenyl)sarcosine, typically precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH).
Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: Mechanism of S_NAr arylation of sarcosine.
Applications in Drug Development
N-(2-Nitrophenyl)sarcosine is primarily utilized as a privileged scaffold precursor for constructing the 1,2,3,4-tetrahydroquinoxaline core. This heterocyclic system is ubiquitous in medicinal chemistry, serving as the backbone for:
-
Kinase Inhibitors: Targeting specific ATP-binding pockets.
-
Aldose Reductase Inhibitors: For diabetic complications.
-
PARP Inhibitors: In oncology.
Key Transformation: Reductive Cyclization
Upon reduction of the nitro group to an aniline (
Reaction:
Workflow Diagram:
Figure 2: Reductive cyclization pathway to the bioactive quinoxalinone core.
Analytical Characterization
To validate the identity of synthesized N-(2-Nitrophenyl)sarcosine, researchers should monitor the following diagnostic signals:
-
1H NMR (DMSO-
, 400 MHz):-
12.5 ppm (br s, 1H): Carboxylic acid proton (
). - 7.8–6.8 ppm (m, 4H): Aromatic protons (characteristic pattern for 1,2-disubstituted benzene).
-
3.9 ppm (s, 2H): Methylene protons (
). -
2.9 ppm (s, 3H):
-Methyl group ( ).
-
12.5 ppm (br s, 1H): Carboxylic acid proton (
-
LC-MS:
-
ESI (+):
. -
ESI (-):
.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20086039, 2-[Methyl(2-nitrophenyl)amino]acetic acid. Retrieved from [Link][1]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. Molecules, 18(2), 1545–1578. Retrieved from [Link]
